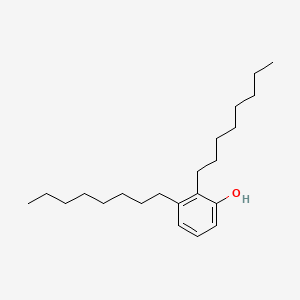
Thebaine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thebaine tartrate is a derivative of thebaine, an opiate alkaloid found in the opium poppy (Papaver somniferum). Thebaine itself is chemically similar to both morphine and codeine but has stimulatory rather than depressant effects. This compound is not used therapeutically but serves as a precursor for the synthesis of various pharmaceutical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thebaine can be extracted from the opium poppy and then converted into thebaine tartrate through a series of chemical reactions. Thebaine is first purified using high-performance liquid chromatography and characterized with nuclear magnetic resonance and infrared spectroscopy . This compound is then synthesized by reacting thebaine with tartaric acid under controlled conditions.
Industrial Production Methods: Industrial production of thebaine involves the extraction of thebaine from opium poppies, followed by purification and conversion into this compound. The process requires strict quality control to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thebaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of thebaine with hydrogen peroxide or peroxy acids yields 14-hydroxycodeinone, which can be further transformed into oxymorphone, naloxone, and naltrexone .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids
Reduction: Lithium aluminum hydride
Substitution: Halogenation reagents
Major Products:
Oxymorphone: A potent narcotic analgesic
Naloxone: An opioid antagonist used to counteract opioid overdose
Naltrexone: Used in the management of alcohol and opioid dependence
Wissenschaftliche Forschungsanwendungen
Thebaine tartrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pharmaceutical compounds.
Biology: Studied for its effects on the central nervous system.
Medicine: Serves as a starting material for the synthesis of analgesics and opioid antagonists.
Industry: Utilized in the production of semi-synthetic opioids such as oxycodone and buprenorphine
Wirkmechanismus
Thebaine tartrate exerts its effects by interacting with opioid receptors in the central nervous system. It has a stimulatory effect, causing convulsions at high doses. The synthetic enantiomer (+)-thebaine shows analgesic effects mediated through opioid receptors, unlike the inactive natural enantiomer (−)-thebaine .
Vergleich Mit ähnlichen Verbindungen
Morphine: A potent analgesic with depressant effects.
Codeine: A less potent analgesic used for mild to moderate pain.
Oripavine: Another opiate alkaloid used as a precursor for semi-synthetic opioids.
Uniqueness: Thebaine is unique due to its stimulatory effects and its role as a precursor for a wide range of pharmaceutical compounds. Unlike morphine and codeine, thebaine is not used therapeutically but is crucial for the synthesis of various semi-synthetic opioids .
Eigenschaften
CAS-Nummer |
94713-28-7 |
|---|---|
Molekularformel |
C23H27NO9 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H21NO3.C4H6O6/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;5-1(3(7)8)2(6)4(9)10/h4-7,13,18H,8-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,18+,19+;1-,2-/m11/s1 |
InChI-Schlüssel |
SRTMESYUHNZYJG-RQJCEIHKSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


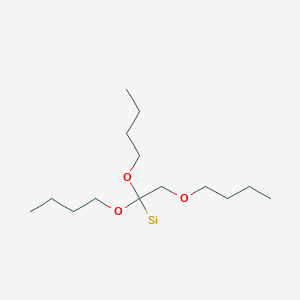

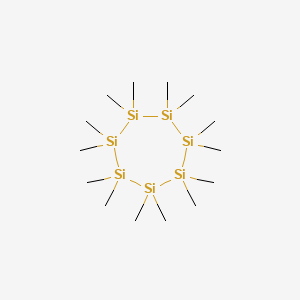
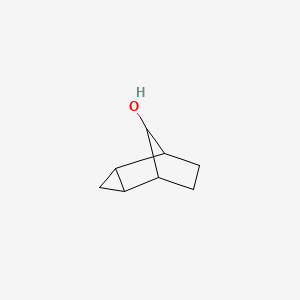
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
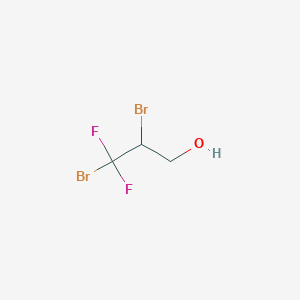
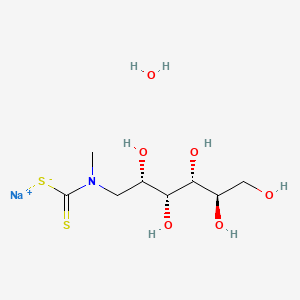
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
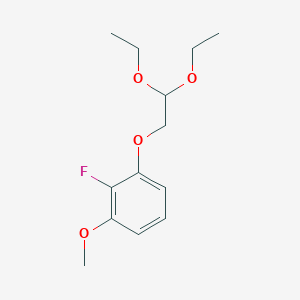
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)

